molecular formula C12H9N3O2S B1621063 Methyl 2-amino-5-(4-cyanophenyl)-1,3-thiazole-4-carboxylate CAS No. 886361-36-0

Methyl 2-amino-5-(4-cyanophenyl)-1,3-thiazole-4-carboxylate

Cat. No. B1621063
CAS RN: 886361-36-0
M. Wt: 259.29 g/mol
InChI Key: RKIMWRDVYVWWLZ-UHFFFAOYSA-N
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Description

“Methyl 2-amino-5-(4-cyanophenyl)-1,3-thiazole-4-carboxylate” is a chemical compound. Based on its name, it contains a thiazole ring, which is a type of heterocyclic compound. The thiazole ring is fused with a carboxylate group, an amino group, and a cyanophenyl group .


Molecular Structure Analysis

The molecular structure of this compound, based on its name, likely contains a thiazole ring, which is a five-membered ring containing one sulfur atom, one nitrogen atom, and three carbon atoms. Attached to this ring is a carboxylate group (COO-), an amino group (NH2), and a cyanophenyl group (C6H4CN) .

Scientific Research Applications

Anticancer Drug Discovery

The 2-aminothiazole scaffold, a core structure in “Methyl 2-amino-5-(4-cyanophenyl)-1,3-thiazole-4-carboxylate,” has shown promise in anticancer drug discovery. This compound is part of a class of molecules that have been documented to exhibit potent and selective inhibitory activity against a wide range of human cancerous cell lines, including breast, leukemia, lung, colon, CNS, melanoma, ovarian, renal, and prostate cancers . The ability to decrease drug resistance and reduce unpleasant side effects makes it a valuable candidate for further research and development in oncology.

Antiviral Activity

2-Aminothiazole derivatives have been recognized for their antiviral properties. These compounds have been studied for their effectiveness against various viral infections, providing a platform for the development of new antiviral drugs. The structural modifications of these molecules can lead to the discovery of novel antiviral agents with improved efficacy and selectivity .

Antimicrobial Applications

The antimicrobial activity of 2-aminothiazole derivatives is another significant area of application. These compounds have been explored for their potential to combat bacterial infections, making them an important part of the search for new antibiotics, especially in the face of rising antibiotic resistance .

Anticonvulsant Properties

Research has indicated that 2-aminothiazole derivatives can serve as anticonvulsants. This suggests that “Methyl 2-amino-5-(4-cyanophenyl)-1,3-thiazole-4-carboxylate” could be a starting point for the development of new treatments for epilepsy and other seizure-related disorders .

Antidiabetic Research

The compound’s framework has been associated with antidiabetic activity. This opens up possibilities for its use in the synthesis of new antidiabetic drugs, which could help manage blood sugar levels and address the global challenge of diabetes .

Anti-Inflammatory Uses

2-Aminothiazole derivatives have also been found to possess anti-inflammatory activities. This property is crucial for the development of new anti-inflammatory medications that could treat a variety of inflammatory conditions, from acute injuries to chronic diseases like arthritis .

Safety and Hazards

The safety and hazards associated with this compound are not known. It’s important to handle all chemical compounds with care and use appropriate safety measures .

Future Directions

The future research directions for this compound could involve studying its synthesis, properties, and potential applications. It could also involve studying its interactions with biological systems and potential medicinal uses .

properties

IUPAC Name

methyl 2-amino-5-(4-cyanophenyl)-1,3-thiazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3O2S/c1-17-11(16)9-10(18-12(14)15-9)8-4-2-7(6-13)3-5-8/h2-5H,1H3,(H2,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKIMWRDVYVWWLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(SC(=N1)N)C2=CC=C(C=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70376941
Record name methyl 2-amino-5-(4-cyanophenyl)-1,3-thiazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70376941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-amino-5-(4-cyanophenyl)-1,3-thiazole-4-carboxylate

CAS RN

886361-36-0
Record name methyl 2-amino-5-(4-cyanophenyl)-1,3-thiazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70376941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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